molecular formula C15H18O3 B12323524 (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid

(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid

Cat. No.: B12323524
M. Wt: 246.30 g/mol
InChI Key: NPMUCUJKBYLKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring, a carboxylic acid group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentane structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group attached to the cyclopentane ring using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts alkylation reaction, where toluene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form benzoic acid derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Secondary alcohols

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, particularly those involving inflammation and pain.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone and tolyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-2-6-12(8-10)14(16)9-11-5-3-7-13(11)15(17)18/h2,4,6,8,11,13H,3,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMUCUJKBYLKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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